1-METHYL-N~3~,N~5~-BIS[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
1-methyl-N,N’-bis[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide is a compound that features a pyrazole core substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N,N’-bis[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of trifluoromethyl groups: Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate in the presence of catalysts like copper(I) iodide.
Amidation: The final step involves the reaction of the pyrazole derivative with appropriate amines to form the dicarboxamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N,N’-bis[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N,N’-bis[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-N,N’-bis[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bond catalyst.
N-phenyl-bis(trifluoromethanesulfonimide): Used as a triflating agent for the triflation of phenols and amines.
Uniqueness
1-methyl-N,N’-bis[2-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide is unique due to its pyrazole core and the specific positioning of trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
1-methyl-3-N,5-N-bis[2-(trifluoromethyl)phenyl]pyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N4O2/c1-30-16(18(32)28-14-9-5-3-7-12(14)20(24,25)26)10-15(29-30)17(31)27-13-8-4-2-6-11(13)19(21,22)23/h2-10H,1H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHKVAFXPYZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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